molecular formula C11H13FN2OS B5818745 N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide

N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide

Katalognummer B5818745
Molekulargewicht: 240.30 g/mol
InChI-Schlüssel: UTGZYFNLMRPMFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide, commonly known as FTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. FTAA is a fluorescent probe that can be used to detect and visualize amyloid fibrils, which are protein aggregates that are associated with various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Wirkmechanismus

FTAA binds specifically to the cross-beta structure of amyloid fibrils, which is characterized by the parallel alignment of beta-sheet structures. The binding of FTAA induces a conformational change in the amyloid fibrils, resulting in an increase in fluorescence intensity. The mechanism of FTAA binding to amyloid fibrils is still not fully understood, but it is thought to involve hydrophobic interactions between the fluorophore and the hydrophobic core of the amyloid fibrils.
Biochemical and Physiological Effects:
FTAA has been shown to have minimal toxicity and does not interfere with cell viability or function. It has been used to detect amyloid fibrils in various biological samples, including brain tissue, cerebrospinal fluid, and blood plasma. FTAA has also been used to monitor the progression of amyloid deposition in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of FTAA is its high specificity and sensitivity for amyloid fibrils. It can detect amyloid fibrils at low concentrations and can distinguish between different types of amyloid fibrils. FTAA is also easy to use and can be used in a variety of experimental setups, including fluorescence microscopy, flow cytometry, and spectroscopy. However, FTAA has some limitations, such as its inability to detect soluble oligomers or prefibrillar aggregates, which are thought to be the most toxic forms of amyloid. Additionally, FTAA may not be suitable for detecting amyloid fibrils in complex biological samples, such as brain tissue, where autofluorescence and background fluorescence can interfere with the signal.

Zukünftige Richtungen

There are several future directions for FTAA research. One area of interest is the development of FTAA-based assays for high-throughput screening of potential amyloid-targeting drugs. Another area of interest is the development of FTAA-based imaging techniques for non-invasive detection of amyloid deposition in vivo. Additionally, there is a need for further research on the mechanism of FTAA binding to amyloid fibrils and the factors that influence its binding. Finally, there is a need for the development of new fluorescent probes that can detect other types of protein aggregates, such as tau fibrils, which are also associated with neurodegenerative diseases.

Synthesemethoden

FTAA can be synthesized by reacting 2-fluoroaniline with thioacetic acid in the presence of triethylamine and then reacting the resulting product with 2-methylpropanoyl chloride. The final product is purified using column chromatography and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

FTAA has been extensively used as a fluorescent probe to detect and visualize amyloid fibrils in vitro and in vivo. It has been shown to bind specifically to various amyloid fibrils, including those associated with Alzheimer's disease, Parkinson's disease, and prion diseases. FTAA can be used to study the kinetics of amyloid fibril formation, the structure of amyloid fibrils, and the factors that influence amyloid formation. FTAA can also be used to screen for potential inhibitors of amyloid fibril formation and to monitor the efficacy of amyloid-targeting drugs.

Eigenschaften

IUPAC Name

N-[(2-fluorophenyl)carbamothioyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2OS/c1-7(2)10(15)14-11(16)13-9-6-4-3-5-8(9)12/h3-7H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGZYFNLMRPMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(=S)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.